Cas no 1805034-11-0 (3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol)

3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol
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- インチ: 1S/C7H5BrClF2NO/c8-4-1-3(2-13)5(7(10)11)12-6(4)9/h1,7,13H,2H2
- InChIKey: FBVVUECYRFXEAU-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N=C(C(F)F)C(=C1)CO)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 175
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 33.1
3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029063263-1g |
3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol |
1805034-11-0 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol 関連文献
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanolに関する追加情報
Introduction to 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol (CAS No. 1805034-11-0)
3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol (CAS No. 1805034-11-0) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a pyridine core substituted with bromo, chloro, and difluoromethyl groups, as well as a hydroxymethyl moiety at the 5-position, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure imparts distinct electronic and steric properties, which are exploited in medicinal chemistry to modulate receptor binding and metabolic stability. The presence of both halogen atoms enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of complex scaffolds. Additionally, the difluoromethyl group is a well-documented pharmacophore that improves lipophilicity and metabolic resistance, attributes that are highly sought after in drug design.
In recent years, 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol has been employed in the development of novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its utility in generating small-molecule inhibitors of kinases and other enzyme targets. The pyridine ring serves as a privileged scaffold in drug discovery due to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group further expands synthetic possibilities, allowing for derivatization into esters or amides that can enhance drug-like properties.
One of the most compelling applications of this compound is in the synthesis of antiviral and anticancer agents. Researchers have leveraged its reactivity to introduce diverse functional groups that mimic natural products or known pharmacophores. The bromo and chloro substituents are particularly useful for palladium-catalyzed transformations, enabling the construction of polycyclic architectures that exhibit potent biological activity. Furthermore, the difluoromethyl group has been shown to enhance binding affinity to protein targets, making it an attractive feature in lead optimization campaigns.
The compound's role in agrochemical research is equally noteworthy. Its structural motifs are prevalent in herbicides and fungicides, where similar halogenated pyridines contribute to efficacy by disrupting essential biological pathways in pests. The hydroxymethyl group can be further functionalized to improve soil mobility or target specific enzymes involved in plant growth regulation. This dual utility underscores the importance of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol as a building block for both pharmaceuticals and crop protection agents.
Advances in synthetic methodologies have further expanded the applications of this intermediate. Transition-metal-catalyzed reactions now allow for more efficient and selective modifications, reducing unwanted byproducts and improving yields. These innovations have made it possible to explore larger chemical space rapidly, accelerating the discovery process. Moreover, computational chemistry approaches are being increasingly employed to predict optimal reaction conditions and predict biological activity preclinically.
The future prospects for 3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol are promising, with ongoing research focusing on expanding its utility in medicinal chemistry and materials science. Emerging applications include its use as a ligand in catalysis or as a precursor for organic electronic materials due to its electron-deficient nature and ability to participate in π-stacking interactions. As synthetic techniques continue to evolve, the potential for this compound to contribute to new discoveries remains high.
In conclusion,3-Bromo-2-chloro-6-(difluoromethyl)pyridine-5-methanol (CAS No. 1805034-11-0) represents a cornerstone intermediate with broad applications across multiple industries. Its unique structural features enable diverse synthetic transformations while imparting favorable physicochemical properties for drug development. As research progresses, this compound will undoubtedly continue to play a pivotal role in generating novel bioactive molecules that address unmet medical needs.
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